- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
N.o CAS:959741-32-3
MF:C7H6BrNO3
MW:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- Chave InChI: MCYWPISPRQLCFC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
Propriedades Computadas
- Massa Exacta: 230.95311g/mol
- Massa monoisotópica: 230.95311g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 176
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.7
- Superfície polar topológica: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-50mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 50mg |
87.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-200mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 200mg |
243.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
3240.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 1g |
972.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-250mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 250mg |
306CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1211804-10g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 95% | 10g |
$800 | 2024-07-23 | |
| Chemenu | CM531073-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$99 | 2022-03-01 | |
| Chemenu | CM531073-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$356 | 2022-03-01 | |
| abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Referência
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
Referência
- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Referência
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Referência
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
Referência
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
Referência
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
Referência
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277
Método de produção 13
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Referência
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
Referência
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
Referência
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- Methyl 5-bromopyridine-2-carboxylate
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Número da Ordem:A1195579
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:28
Preço ($):205.0
E- mail:sales@amadischem.com
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Literatura Relacionada
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Pureza:99%
Quantidade:5g
Preço ($):205.0